molecular formula C12H11N3O5 B11848817 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No.: B11848817
M. Wt: 277.23 g/mol
InChI Key: LCKMGVPMPPZALU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a 4-methoxybenzyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactionsThe carboxylic acid group can be introduced via carboxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s formation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the methoxy position .

Scientific Research Applications

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s activity .

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-1H-imidazole-4-carbaldehyde
  • 1-(4-Methoxybenzyl)-2-phenyl-1H-imidazole-4-carbaldehyde
  • 1-(4-Methoxybenzyl)-4-(trimethylsilyl)-1H-imidazole

Uniqueness: 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-nitroimidazole-4-carboxylic acid

InChI

InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)6-14-7-13-11(15(18)19)10(14)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)

InChI Key

LCKMGVPMPPZALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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